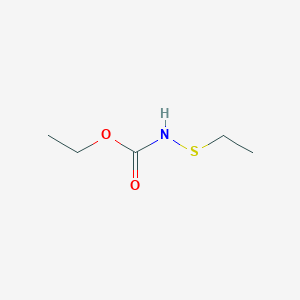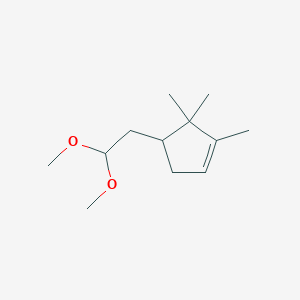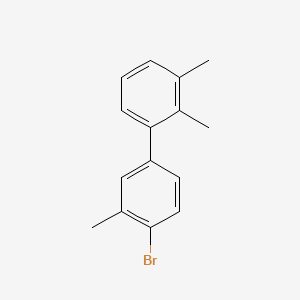
4'-Bromo-2,3,3'-trimethyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Bromo-2,3,3’-trimethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with bromine and methyl groups attached at specific positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2,3,3’-trimethyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This method involves the alkylation of biphenyl with methyl groups followed by bromination.
Industrial Production Methods: Industrial production often utilizes scalable methods such as the Suzuki–Miyaura coupling due to its efficiency and mild reaction conditions .
Types of Reactions:
Substitution Reactions: The bromine atom in 4’-Bromo-2,3,3’-trimethyl-1,1’-biphenyl can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted biphenyls can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Applications De Recherche Scientifique
4’-Bromo-2,3,3’-trimethyl-1,1’-biphenyl has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4’-Bromo-2,3,3’-trimethyl-1,1’-biphenyl involves its interaction with specific molecular targets. The bromine and methyl groups influence its reactivity and binding properties, allowing it to participate in various chemical and biological processes . The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 3’-Bromo-2,3,4’-trimethyl-1,1’-biphenyl
- 4-Bromo-2,3,4’-trimethyl-1,1’-biphenyl
Comparison: Compared to similar compounds, it may exhibit different reactivity patterns and biological activities .
Propriétés
Formule moléculaire |
C15H15Br |
|---|---|
Poids moléculaire |
275.18 g/mol |
Nom IUPAC |
1-bromo-4-(2,3-dimethylphenyl)-2-methylbenzene |
InChI |
InChI=1S/C15H15Br/c1-10-5-4-6-14(12(10)3)13-7-8-15(16)11(2)9-13/h4-9H,1-3H3 |
Clé InChI |
NJFZOFOJPBPLLB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)Br)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


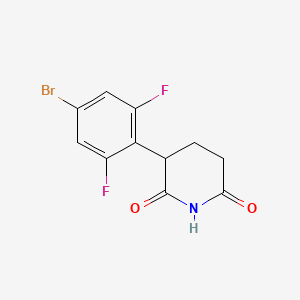

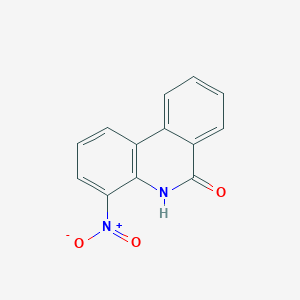
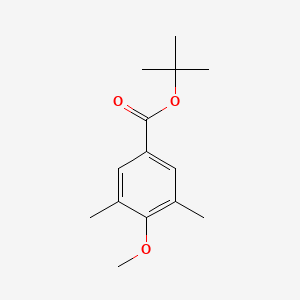
![2-[2-Hydroxy-4-(2-nitroimidazol-1-yl)butyl]isoindole-1,3-dione](/img/structure/B14017183.png)
![4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B14017191.png)

![5-Bromo-4-chloro-7-methylimidazo[4,3-f][1,2,4]triazine](/img/structure/B14017215.png)


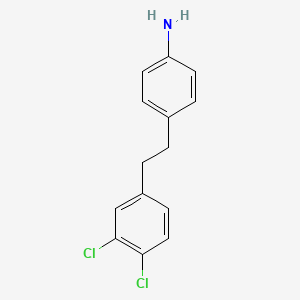
![1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-(methylamino)pyrimidine-2,4-dione](/img/structure/B14017241.png)
